molecular formula C12H8N4O2S B11322621 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate

4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate

Cat. No.: B11322621
M. Wt: 272.28 g/mol
InChI Key: UBJKRQJPZMMDOS-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate is a compound that combines the structural features of both tetrazole and thiophene rings. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while thiophenes are recognized for their roles in organic semiconductors and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate typically involves the formation of the tetrazole ring followed by its attachment to the thiophene moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of triethyl orthoformate and sodium azide in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . The use of eco-friendly solvents and mild reaction conditions is also emphasized to ensure sustainability and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate is unique due to the combination of the tetrazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H8N4O2S

Molecular Weight

272.28 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C12H8N4O2S/c17-12(11-2-1-7-19-11)18-10-5-3-9(4-6-10)16-8-13-14-15-16/h1-8H

InChI Key

UBJKRQJPZMMDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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